2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Tuberculostatic Activity
Compounds structurally related to 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been investigated for their potential tuberculostatic activity. For instance, derivatives involving pyrazine structures, which share a similar heterocyclic framework, have shown significant activity against tuberculosis. The synthesis of these compounds and their testing for tuberculostatic properties highlight the potential of structurally related compounds in combating tuberculosis (Foks et al., 2005).
Antimicrobial and Antitubercular Activities
Further research into the antimicrobial and antitubercular activities of compounds with a similar structural backbone, such as pyrazole and benzothiazole derivatives, has been conducted. These studies reveal that such compounds exhibit significant antimicrobial and antitubercular activities, making them of interest for the development of new therapeutic agents (Nayak et al., 2016). The synthesis and biological evaluation of these derivatives provide a foundation for the exploration of 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in similar contexts.
Antiproliferative Properties
Some derivatives of pyrazole-sulfonamide have been studied for their antiproliferative properties against cancer cell lines, suggesting the potential utility of related compounds in cancer research. The design, synthesis, and pharmacological evaluation of these compounds highlight the importance of structural variations in achieving desired biological activities (Mert et al., 2014).
Chemical Sensing
Derivatives of pyrazoline have been utilized in the development of chemical sensors. For instance, a novel pyrazoline-based fluorometric “Turn-off” sensor has been reported for the detection of Hg2+, demonstrating the versatility of pyrazoline derivatives in chemical sensing applications (Bozkurt & Gul, 2018).
properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-26(25)10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFYFAVYJMMIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.